Temsirolimus-d3
Description
Properties
Molecular Formula |
C56H87NO16 |
|---|---|
Molecular Weight |
1033.3 g/mol |
IUPAC Name |
[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 3,3,3-trideuterio-2,2-bis(hydroxymethyl)propanoate |
InChI |
InChI=1S/C56H87NO16/c1-33-17-13-12-14-18-34(2)45(68-9)29-41-22-20-39(7)56(67,73-41)51(63)52(64)57-24-16-15-19-42(57)53(65)71-46(30-43(60)35(3)26-38(6)49(62)50(70-11)48(61)37(5)25-33)36(4)27-40-21-23-44(47(28-40)69-10)72-54(66)55(8,31-58)32-59/h12-14,17-18,26,33,35-37,39-42,44-47,49-50,58-59,62,67H,15-16,19-25,27-32H2,1-11H3/b14-12+,17-13+,34-18+,38-26+/t33-,35-,36-,37-,39-,40+,41+,42+,44-,45+,46+,47-,49-,50+,56-/m1/s1/i8D3 |
InChI Key |
CBPNZQVSJQDFBE-MTGWXSMFSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(CO)(CO)C(=O)O[C@@H]1CC[C@H](C[C@H]1OC)C[C@@H](C)[C@@H]2CC(=O)[C@@H](/C=C(/[C@H]([C@H](C(=O)[C@@H](C[C@@H](/C=C/C=C/C=C(/[C@H](C[C@@H]3CC[C@H]([C@@](O3)(C(=O)C(=O)N4CCCC[C@H]4C(=O)O2)O)C)OC)\C)C)C)OC)O)\C)C |
Canonical SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OC(=O)C(C)(CO)CO)C)C)O)OC)C)C)C)OC |
Origin of Product |
United States |
Synthetic Pathways and Isotopic Characterization of Temsirolimus D3
Methodologies for Targeted Deuterium (B1214612) Incorporation into Complex Macrolide Structures
The introduction of deuterium into large, complex natural products like the macrolide Temsirolimus (B1684623) requires highly specific and controlled chemical methods. The goal is to replace specific hydrogen atoms with deuterium without altering the intricate stereochemistry and functionality of the parent molecule. Two primary strategies are employed: direct chemical synthesis using deuterated precursors and late-stage isotopic exchange on the fully formed macrolide structure.
Chemical synthesis offers precise control over the location of the deuterium label by incorporating it through a deuterated reagent at a specific step in the synthetic sequence. Temsirolimus is a derivative of Sirolimus (also known as Rapamycin), differing by the ester group at the C-42 hydroxyl position. researchgate.netmdpi.com A common strategy for creating deuterated analogs of such molecules involves the modification of functional groups that are amenable to the introduction of deuterated building blocks. google.com
For Temsirolimus-d3, a plausible and widely used approach involves the deuteration of a methoxy (B1213986) group, for instance, the one at the C-31 position of the Sirolimus core. The synthesis would proceed by first demethylating the C-31 methoxy group of a suitable Sirolimus precursor. This is followed by re-methylation using a deuterated methylating agent, such as deuterated methyl iodide (CD₃I) or deuterated diazomethane (B1218177) (CD₂N₂), to install a trideuteromethyl (-OCD₃) group. The final step would involve the esterification of the C-42 hydroxyl group to append the bis(hydroxymethyl)propionic acid side chain, yielding this compound.
Table 1: Proposed Synthetic Route for this compound via Deuterated Methylation
| Step | Reaction | Reagents and Conditions | Product |
|---|---|---|---|
| 1 | Selective Demethylation | Thiolate-based reagents (e.g., LiSPh) on a protected Sirolimus intermediate | C-31 hydroxyl Sirolimus intermediate |
| 2 | Deuterated Methylation | Base (e.g., NaH), Deuterated Methyl Iodide (CD₃I) | C-31-O-(trideuteromethyl) Sirolimus intermediate |
This bottom-up approach ensures that the deuterium label is stable and located exclusively at the desired position, resulting in high isotopic enrichment.
Isotopic exchange offers a more atom-economical method by allowing the incorporation of deuterium at a late stage in the synthesis, directly onto the Temsirolimus molecule. core.ac.uk This technique, known as hydrogen-isotope exchange (HIE), typically employs a metal catalyst to activate specific C-H bonds, facilitating their exchange with deuterium from a source like deuterium gas (D₂) or heavy water (D₂O). core.ac.ukthieme-connect.com
Transition metals such as Iridium, Ruthenium, and Palladium are effective catalysts for HIE reactions on complex molecules containing various functional groups. core.ac.uknih.govacs.org For a molecule like Temsirolimus, specific C-H bonds, particularly those adjacent to heteroatoms (like oxygen or nitrogen) or at certain sterically accessible positions on the macrolide ring, can be targeted. The reaction conditions, including the choice of catalyst, solvent, and deuterium source, are optimized to achieve selective labeling. For example, Ruthenium nanoparticles have been shown to effectively catalyze the deuteration of N-heterocycles and other complex structures under mild conditions. nih.govacs.org Applying this to Temsirolimus, specific protons on the pipecolate moiety or other activated positions could potentially be exchanged.
Table 2: Catalysts for Late-Stage Hydrogen-Isotope Exchange (HIE)
| Catalyst Type | Common Metals | Deuterium Source | Targetable Positions |
|---|---|---|---|
| Homogeneous | Iridium, Rhodium | D₂ gas, D₂O | Sterically accessible C-H bonds, directed by functional groups |
| Heterogeneous | Palladium (Pd/C), Ruthenium (Ru/C), Raney Nickel | D₂ gas, D₂O | Aromatic and allylic C-H bonds, positions alpha to heteroatoms |
While powerful, achieving high selectivity on a complex macrolide like Temsirolimus can be challenging, and this method may result in a mixture of isotopologues with varying degrees of deuteration at different sites.
Spectroscopic and Mass Spectrometric Confirmation of Isotopic Enrichment and Purity
Following synthesis, it is imperative to confirm the successful incorporation of deuterium and to determine the isotopic purity and precise location of the label. This is accomplished primarily through Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). musechem.com
NMR spectroscopy is an indispensable tool for the structural elucidation of isotopically labeled compounds.
¹H NMR (Proton NMR): The most direct evidence of successful deuteration is the disappearance or significant reduction in the intensity of the proton signal corresponding to the site of deuterium incorporation. For this compound labeled at a methoxy group, the characteristic singlet peak around 3.3-3.4 ppm for the -OCH₃ protons would be absent in the ¹H NMR spectrum. researchgate.net
¹³C NMR (Carbon-13 NMR): The carbon atom attached to deuterium exhibits a distinct multiplet signal due to C-D coupling. A carbon bonded to a single deuterium (C-D) appears as a triplet, while a -CD₃ group would show a septet. The chemical shift of this carbon is also slightly shifted upfield compared to its non-deuterated counterpart, an effect known as the deuterium isotope effect. nih.gov
²H NMR (Deuterium NMR): This technique directly observes the deuterium nucleus. A signal in the ²H NMR spectrum provides unambiguous proof of deuterium incorporation. The chemical shift of the deuterium signal is identical to that of the proton it replaced, confirming the location of the label. researchgate.net
Table 3: Expected NMR Data for this compound (C-31 -OCD₃)
| Nucleus | Temsirolimus (Unlabeled) | This compound (Expected) | Observation |
|---|---|---|---|
| ¹H | Singlet at ~3.3 ppm (3H, -OCH₃) | Signal absent | Disappearance of the methoxy proton signal |
| ¹³C | Quartet at ~58 ppm (-OCH₃) | Triplet (1:1:1) at ~57.5 ppm (-OCD₃) | Change in multiplicity and upfield isotope shift |
| ²H | No signal | Singlet at ~3.3 ppm | Appearance of a deuterium signal at the expected chemical shift |
High-Resolution Mass Spectrometry (HRMS) is used to verify the molecular weight of this compound and to quantify its isotopic enrichment. metsol.comchemicalsknowledgehub.com HRMS can measure the mass-to-charge ratio (m/z) of ions with very high accuracy, allowing for the differentiation between the unlabeled compound and its deuterated isotopologues.
The molecular weight of this compound will be three mass units higher than that of unlabeled Temsirolimus. By analyzing the molecular ion cluster in the mass spectrum, the relative abundance of the deuterated species (M+3) compared to the unlabeled species (M+0) and any partially deuterated species (M+1, M+2) can be determined. This allows for the calculation of the isotopic purity, which is a critical parameter for its use as an internal standard in quantitative bioanalysis. musechem.comiris-biotech.de
Table 4: Expected HRMS Data for Temsirolimus and this compound
| Compound | Molecular Formula | Exact Mass (Monoisotopic) | Expected m/z [M+Na]⁺ |
|---|---|---|---|
| Temsirolimus | C₅₆H₈₇NO₁₆ | 1030.5975 | 1053.5874 |
The observed mass difference of approximately 3.0188 Da between the [M+Na]⁺ ions of the labeled and unlabeled compounds would confirm the successful incorporation of three deuterium atoms.
Advanced Analytical Methodologies Employing Temsirolimus D3 As an Internal Standard
Development of Highly Sensitive and Specific Chromatographic-Mass Spectrometric Assays
The development of sophisticated analytical techniques is crucial for the precise measurement of drug concentrations in biological fluids and tissues. The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical studies, offering unparalleled sensitivity and specificity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development for Temsirolimus (B1684623) Quantification in Biological Matrices
The development of a robust LC-MS/MS method for temsirolimus quantification involves several critical steps, beginning with the selection of an appropriate internal standard. Temsirolimus-d3 is often the preferred choice because its physicochemical properties closely mirror those of temsirolimus. This similarity ensures that both compounds behave almost identically during sample preparation, chromatographic separation, and ionization, which is essential for accurate quantification.
The chromatographic separation is typically achieved using a C18 reversed-phase column with a gradient mobile phase. researchgate.net This setup allows for the effective separation of temsirolimus and this compound from endogenous matrix components that could interfere with the analysis. The mobile phase often consists of a mixture of an organic solvent, such as methanol (B129727), and an aqueous solution containing additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve chromatographic peak shape and ionization efficiency. researchgate.net
Optimization of Electrospray Ionization (ESI) and Multiple Reaction Monitoring (MRM) Parameters for Temsirolimus and its Deuterated Analog
Mass spectrometric detection is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source. ESI is a soft ionization technique that is well-suited for the analysis of large, thermally labile molecules like temsirolimus. The optimization of ESI parameters, such as spray voltage, gas flow rates, and temperature, is critical for maximizing the signal intensity of the analyte and internal standard.
For quantification, the mass spectrometer is operated in the multiple reaction monitoring (MRM) mode. This technique involves selecting a specific precursor ion for the analyte and its internal standard and then monitoring a specific product ion that is generated through collision-induced dissociation. The MRM transitions for temsirolimus and this compound are carefully selected to ensure high specificity and to avoid interferences from other compounds in the sample. For instance, a common MRM transition for sirolimus, a related compound, is m/z 931.7 → 864.6, and for its deuterated internal standard, sirolimus-d3, the transition is m/z 934.7 → 864.6. researchgate.net Similar principles are applied to select optimal transitions for temsirolimus and this compound.
Role of this compound in Mitigating Matrix Effects in Complex Research Samples
Matrix effects, which are the suppression or enhancement of ionization by co-eluting endogenous components of the sample matrix, are a significant challenge in LC-MS/MS analysis. These effects can lead to inaccurate and imprecise results. The use of a stable isotope-labeled internal standard like this compound is the most effective way to mitigate matrix effects.
Because this compound has nearly identical chemical and physical properties to temsirolimus, it co-elutes from the chromatography column and experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by matrix effects can be effectively normalized, leading to more accurate and reliable quantification. Studies have demonstrated that the use of a deuterated internal standard can result in assays with no significant ion suppression or matrix interferences. researchgate.net
Validation of Analytical Method Performance Parameters in Preclinical Research Matrices
Once an LC-MS/MS method has been developed, it must be rigorously validated to ensure that it is fit for its intended purpose. Method validation is a regulatory requirement and provides confidence in the data generated.
Assessment of Linearity, Precision, and Accuracy in In Vitro Systems and Animal Tissues
A key aspect of method validation is the assessment of its performance characteristics, including linearity, precision, and accuracy. Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample. This is typically evaluated by analyzing a series of calibration standards over a defined concentration range. For temsirolimus assays, a wide linear range, for instance from 0.5 ng/mL to 50.0 ng/mL, is often established with a high correlation coefficient (r² > 0.99). researchgate.net
Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the coefficient of variation (CV). Accuracy is the closeness of the mean test results to the true value and is expressed as a percentage of the nominal concentration. Both precision and accuracy are assessed at multiple concentration levels within the linear range. Validated methods often demonstrate inter-day precision with CVs below 15% and accuracy within ±15% of the nominal value. researchgate.net
Table 1: Representative Performance Characteristics of an LC-MS/MS Assay for Temsirolimus
| Parameter | Performance Metric |
|---|---|
| Linearity Range | 0.5 - 50.0 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Inter-day Precision (CV) | < 10% |
Evaluation of Extraction Efficiency and Stability Leveraging the Deuterated Standard
The efficiency of the extraction procedure used to isolate temsirolimus from the biological matrix is another critical parameter to evaluate. This compound is added to the samples before the extraction process, allowing it to compensate for any variability or loss of the analyte during sample preparation. The recovery of the analyte is determined by comparing the response of the analyte in an extracted sample to the response of the analyte in a non-extracted standard solution.
The stability of temsirolimus in the biological matrix under various storage and handling conditions must also be assessed. This includes freeze-thaw stability, short-term stability at room temperature, and long-term stability at low temperatures. This compound is used to accurately quantify the analyte concentration after exposure to these conditions, ensuring that the reported concentrations are not affected by degradation. For example, validated methods have shown that extracted samples can be stable in an autosampler at +4°C for at least 24 hours and can undergo multiple freeze-thaw cycles without significant degradation. researchgate.net
Table 2: Compound Names
| Compound Name |
|---|
| Temsirolimus |
| This compound |
| Sirolimus |
| Sirolimus-d3 |
| Everolimus |
| Cyclosporin A |
| Tacrolimus |
| Ascomycin (B1665279) |
| Formic acid |
| Ammonium acetate |
Application of this compound in High-Throughput Quantitative Research Assays
The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry, particularly for high-throughput analysis where speed and robustness are paramount. This compound, a deuterated analog of Temsirolimus, serves as an exemplary internal standard for the precise quantification of Temsirolimus and its principal active metabolite, Sirolimus (also known as Rapamycin), in complex biological matrices like whole blood and plasma. scbt.comlgcstandards.compharmaffiliates.comvivanls.com Its application is critical in pharmacokinetic studies, therapeutic drug monitoring research, and drug interaction analyses. clearsynth.comnih.gov
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant platform for these assays due to its high sensitivity, specificity, and speed. frontiersin.orgthermofisher.com In this context, Temsirolimus is a prodrug that is converted to Sirolimus; therefore, simultaneous measurement of both compounds is often required for a comprehensive pharmacokinetic profile. wikipedia.orghmdb.canih.gov
The fundamental advantage of using this compound lies in its near-identical physicochemical properties to the unlabeled analyte, Temsirolimus. It co-elutes chromatographically and exhibits similar ionization efficiency and fragmentation patterns in the mass spectrometer. nih.gov This co-behavior allows it to effectively compensate for variations in sample preparation, injection volume, and, most importantly, matrix effects—the suppression or enhancement of ionization caused by co-eluting endogenous components of the biological sample. nih.govcerilliant.com The use of a stable isotope-labeled internal standard like this compound or Sirolimus-d3 has been shown to yield improved precision and accuracy compared to using structural analogs like desmethoxyrapamycin (DMR) or ascomycin as internal standards. nih.govcerilliant.comnih.gov
Research has demonstrated the development and validation of robust, high-throughput LC-MS/MS methods for the simultaneous determination of Temsirolimus and Sirolimus. researchgate.netnih.gov These methods typically involve a simple protein precipitation step, followed by rapid chromatographic separation and detection using multiple reaction monitoring (MRM) in positive electrospray ionization mode. frontiersin.orgresearchgate.netresearchgate.net The MRM transitions for Sirolimus and its deuterated internal standard (Sirolimus-d3) are well-established, for instance, monitoring m/z 931.7 → 864.6 for Sirolimus and m/z 934.7 → 864.6 for Sirolimus-d3. frontiersin.orgfrontiersin.orgresearchgate.net
Validation data from these research assays confirm their suitability for high-throughput applications. The methods demonstrate excellent linearity over a clinically relevant concentration range, with low limits of quantitation (LLOQ) and acceptable precision and accuracy. frontiersin.orgresearchgate.net For example, one validated method for Temsirolimus and Sirolimus in human whole blood reported an LLOQ of 0.25 ng/mL and 0.1 ng/mL, respectively, with intra-day and inter-day precision (CV %) being less than 10.4%. researchgate.netresearchgate.net Another study focusing on Sirolimus using Sirolimus-d3 as the internal standard achieved an LLOQ of 0.500 ng/mL with intra-batch precision ranging from 1.27% to 4.05%. frontiersin.orgcore.ac.uk The use of the deuterated internal standard consistently results in lower coefficients of variation (CVs) compared to other internal standards, highlighting its superiority in minimizing analytical variability. nih.gov
The following tables present a summary of typical analytical parameters and validation results from high-throughput quantitative research assays employing deuterated internal standards for Temsirolimus and Sirolimus.
Table 1: Example of LC-MS/MS Method Parameters for High-Throughput Analysis
| Parameter | Description | Reference |
|---|---|---|
| Analytical Platform | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | frontiersin.orgresearchgate.net |
| Sample Preparation | Protein precipitation with methanol or acetonitrile, often containing zinc sulfate. | frontiersin.orgresearchgate.netnih.gov |
| Chromatographic Column | C8 or C18 reversed-phase column (e.g., BDS Hypersil C8, Waters Acquity UPLC BEH C18). | researchgate.netcore.ac.uk |
| Mobile Phase | Gradient elution with a mixture of methanol/water or acetonitrile/water containing additives like formic acid and ammonium acetate. | frontiersin.orgnih.govresearchgate.net |
| Ionization Mode | Positive Electrospray Ionization (ESI+). | frontiersin.orgresearchgate.net |
| Detection Mode | Multiple Reaction Monitoring (MRM). | researchgate.netnih.gov |
| Internal Standard | This compound or Sirolimus-d3. | frontiersin.orgresearchgate.net |
| Typical Run Time | 1.5 to 3.0 minutes per sample. | frontiersin.orgcore.ac.uk |
Table 2: Summary of Detailed Research Findings from Method Validation Studies
| Analyte | Parameter | Result | Reference |
|---|---|---|---|
| Temsirolimus | Linear Range | 0.250 to 100 ng/mL | researchgate.netresearchgate.net |
| Lower Limit of Quantitation (LLOQ) | 0.250 ng/mL | researchgate.netresearchgate.net | |
| Intra-day Precision (CV%) | < 10.4% | researchgate.netresearchgate.net | |
| Intra-day Accuracy (RE%) | < 12.1% | researchgate.netresearchgate.net | |
| Sirolimus | Linear Range | 0.100 to 40.0 ng/mL | researchgate.netresearchgate.net |
| Lower Limit of Quantitation (LLOQ) | 0.100 ng/mL | researchgate.netresearchgate.net | |
| Inter-day Precision (CV%) | < 9.6% | researchgate.netresearchgate.net | |
| Inter-day Accuracy (RE%) | < 7.3% | researchgate.netresearchgate.net | |
| Linear Range | 0.500 to 50.0 ng/mL | frontiersin.orgfrontiersin.org | |
| Lower Limit of Quantitation (LLOQ) | 0.500 ng/mL | frontiersin.orgfrontiersin.org | |
| Intra-batch Precision (CV%) | 1.27% to 4.05% | frontiersin.orgcore.ac.uk | |
| Extraction Recovery | > 93.0% | core.ac.uk |
Mechanistic Investigations Leveraging Temsirolimus D3 in Preclinical Research Models
Elucidation of Molecular Interactions and Target Engagement Mechanisms
The use of isotopically labeled compounds, such as Temsirolimus-d3, provides a powerful tool for dissecting the intricate molecular interactions that govern drug efficacy. scispace.com By replacing specific hydrogen atoms with their heavier isotope, deuterium (B1214612), researchers can probe the binding dynamics and conformational changes of both the drug and its target proteins without significantly altering their chemical properties. scispace.com This approach has been instrumental in clarifying the mechanism of action of temsirolimus (B1684623) and its analogs.
Studies on this compound Binding to Mammalian Target of Rapamycin (B549165) (mTOR) and Associated Proteins (e.g., FKBP12)
Temsirolimus, a derivative of rapamycin, exerts its effects by first forming a complex with the intracellular protein FKBP12 (FK506-binding protein 12). patsnap.combiocon.compatsnap.com This drug-protein complex then binds to the FKBP12-rapamycin binding (FRB) domain of the mammalian target of rapamycin (mTOR), a serine/threonine kinase. portlandpress.comnih.gov This ternary complex formation allosterically inhibits the activity of mTOR Complex 1 (mTORC1), a crucial regulator of cell growth, proliferation, and survival. portlandpress.comdrugbank.comnih.gov
The use of this compound in binding assays allows for precise quantification and characterization of these interactions. Techniques such as fluorescence polarization, surface plasmon resonance, and NMR spectroscopy can be employed to determine the binding affinities (Kd) and kinetics of the temsirolimus-FKBP12 and the subsequent FKBP12-temsirolimus-mTOR complexes. researchgate.net Studies have shown that while rapamycin alone has a moderate affinity for the FRB domain, the FKBP12-rapamycin complex binds to FRB with an affinity that is approximately 2000-fold tighter. researchgate.net This highlights the critical role of FKBP12 in mediating the potent inhibition of mTOR.
| Parameter | Description | Typical Technique |
| Binding Affinity (Kd) | The equilibrium dissociation constant, which measures the strength of the binding between a ligand (this compound) and a protein (FKBP12 or mTOR). A lower Kd indicates a stronger interaction. | Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR) |
| Binding Kinetics (kon, koff) | The association (kon) and dissociation (koff) rate constants of the binding interaction. | Surface Plasmon Resonance (SPR) |
| Complex Stoichiometry | The ratio of the different molecules (this compound, FKBP12, mTOR) in the final complex. | Isothermal Titration Calorimetry (ITC), Size Exclusion Chromatography |
This table provides an overview of key parameters measured in binding studies.
Investigation of Conformational Dynamics and Allosteric Modulation via Isotopic Probing
Isotopic labeling with deuterium is a valuable technique for investigating the conformational dynamics of proteins upon ligand binding. symeres.com Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, can utilize the distinct properties of deuterium to monitor changes in protein structure and flexibility. nih.govresearchgate.net When this compound binds to FKBP12, and subsequently to mTOR, it induces conformational changes in all three molecules. These changes are critical for the allosteric inhibition of mTORC1 activity.
By selectively incorporating deuterium into either this compound or the proteins involved, researchers can use NMR to track specific regions of the molecules. This allows for a detailed mapping of the allosteric communication network within the mTOR protein, revealing how binding at the FRB domain translates into inhibition at the distant catalytic site. These studies provide insights into how the drug-protein complex modulates the kinase's activity without directly competing with ATP. portlandpress.com
Cellular Uptake and Intracellular Distribution Studies in In Vitro Models
Understanding how a drug enters a cell and where it localizes is fundamental to comprehending its mechanism of action. Deuterium-labeled compounds like this compound are invaluable tools for such investigations in preclinical in vitro models. princeton.edu
Deuterium-Labeled Tracking of this compound Within Subcellular Compartments
The use of deuterium in this compound allows for its tracking within cells using advanced analytical techniques. Secondary Ion Mass Spectrometry (SIMS) and Raman microscopy are powerful methods for visualizing the subcellular distribution of deuterated molecules. mdpi.com These techniques can provide high-resolution images showing the localization of this compound in various organelles, such as the cytoplasm, mitochondria, and nucleus.
For instance, studies using Raman microscopy coupled with deuterium labeling have successfully tracked the metabolic activity of cancer cells. mdpi.com This approach, known as Raman-Deuterium Isotope Probing (Raman-DIP), can be adapted to follow the journey of this compound after it enters the cell. mdpi.com This allows researchers to determine if the drug accumulates in specific compartments, which could have implications for its efficacy and potential off-target effects. A study on pH-responsive temsirolimus-loaded micelles showed enhanced cellular uptake in 786-O human renal clear cell adenocarcinoma cells. nih.gov
| Technique | Principle | Application to this compound |
| Secondary Ion Mass Spectrometry (SIMS) | A beam of primary ions is used to sputter the surface of a sample, and the ejected secondary ions are analyzed by mass spectrometry to create an image based on the mass-to-charge ratio of the ions. | High-resolution imaging of this compound distribution within subcellular structures. |
| Raman Microscopy | A non-destructive chemical analysis technique which uses the inelastic scattering of monochromatic light to provide a structural fingerprint by which molecules can be identified. | Detection of the carbon-deuterium (C-D) bond vibration provides a specific signal for tracking this compound. mdpi.com |
| Fluorescence Microscopy | Utilizes fluorescent probes to label and visualize specific molecules or structures within a cell. While not directly detecting deuterium, it can be used in conjunction with fluorescently tagged Temsirolimus analogs for comparative studies. | Visualization of drug uptake and localization, often in combination with organelle-specific dyes. nih.gov |
This table summarizes techniques for tracking deuterium-labeled compounds in cells.
Permeability and Transport Studies Across Cellular Barriers in Research Constructs
For a drug to be effective, it must be able to cross cellular membranes to reach its intracellular target. labxchange.orgksumsc.comslideshare.net this compound can be used in in vitro models that mimic biological barriers, such as Caco-2 cell monolayers for intestinal absorption or blood-brain barrier models. In these systems, the passage of this compound from one side of the cellular barrier to the other is quantified over time.
The use of a deuterated standard allows for highly sensitive and specific quantification by liquid chromatography-mass spectrometry (LC-MS). scispace.com This enables researchers to determine the permeability characteristics of temsirolimus and to investigate the mechanisms of its transport, such as passive diffusion or active transport mediated by membrane proteins. libretexts.org Temsirolimus has been shown to be a substrate for the P-glycoprotein (P-gp) efflux pump, which can impact its intracellular concentration and efficacy. europa.eu
Research on Pathway Adaptation and Resistance Mechanisms in In Vitro and Preclinical Models
A significant challenge in cancer therapy is the development of drug resistance. nih.govhematologyandoncology.net Preclinical models are crucial for investigating the molecular mechanisms that lead to resistance to mTOR inhibitors like temsirolimus. This compound can be a valuable tool in these studies.
In vitro studies have shown that resistance to mTORC1 inhibitors can arise from several mechanisms. portlandpress.comnih.gov One key mechanism is the relief of a negative feedback loop, where mTORC1 inhibition leads to the activation of pro-survival signaling pathways, such as the PI3K/Akt and RAS/RAF/MEK/MAPK pathways. portlandpress.comnih.govmdpi.com This can counteract the anti-proliferative effects of the drug.
Another mechanism of resistance involves mutations in the mTOR gene itself, particularly in the FRB domain, which can prevent the binding of the temsirolimus-FKBP12 complex. nih.gov Additionally, some tumor cells can develop resistance through the activation of parallel growth and survival pathways. mdpi.com
Preclinical studies combining temsirolimus with other targeted agents have shown promise in overcoming resistance. For example, co-treatment with temsirolimus has been shown to restore sensitivity to tamoxifen (B1202) in resistant breast cancer models. hematologyandoncology.nethematologyandoncology.net In acute myeloid leukemia (AML) models, combining temsirolimus with the cytotoxic agent clofarabine (B1669196) has shown synergistic effects. nih.govnih.govresearchgate.net Furthermore, in preclinical models of renal cell carcinoma, the dual mTORC1/mTORC2 inhibitor Ku0063794 was found to be more effective than temsirolimus, suggesting that targeting both complexes may help to circumvent resistance. plos.org
| Resistance Mechanism | Description |
| Feedback Loop Activation | Inhibition of mTORC1 can lead to the activation of other pro-survival pathways, such as the PI3K/Akt pathway, through the loss of negative feedback regulation. portlandpress.comnih.gov |
| mTOR Mutations | Genetic mutations in the FRB domain of mTOR can prevent the binding of the Temsirolimus-FKBP12 complex, rendering the drug ineffective. nih.gov |
| Pathway Crosstalk | Activation of parallel signaling pathways can compensate for the inhibition of the mTOR pathway, allowing cancer cells to continue to proliferate. hematologyandoncology.netmdpi.com |
| Incomplete mTORC1 Inhibition | Allosteric inhibitors like temsirolimus may not completely suppress all mTORC1 functions, allowing for residual signaling that contributes to resistance. mdpi.com |
This table outlines major mechanisms of resistance to mTOR inhibitors.
Identification of Signaling Pathway Alterations in Temsirolimus-Resistant Cell Lines
The development of resistance to mTOR inhibitors like temsirolimus is a significant challenge in cancer therapy. Preclinical research using resistant cancer cell lines is crucial for elucidating the underlying molecular mechanisms. While studies focus on the biological effects of temsirolimus, its deuterated analog, this compound, serves as an essential tool in the analytical methods that underpin this research. The use of a stable-labeled internal standard such as this compound is critical for accurate quantification of the drug in biological matrices during pharmacokinetic and pharmacodynamic studies, allowing for precise correlation of drug exposure with cellular responses. scbt.com
Investigations into bladder cancer cell lines (UMUC3 and RT112) that have acquired resistance to temsirolimus reveal a complex network of signaling alterations. nih.gov In contrast to sensitive parental cells, which show downregulation of the Akt/mTOR pathway upon treatment, resistant cells exhibit a reactivated pathway. nih.gov This reactivation is characterized by the upregulation of total and phosphorylated mTOR (pmTOR), as well as its sub-complexes Rictor and Raptor, upon re-exposure to the drug. nih.gov
Furthermore, resistance is associated with profound changes in cell cycle regulation. In resistant bladder cancer cells, key cyclin-dependent kinases (cdk1 and cdk2) and several cyclins (A, B, D1, E) are enhanced, whereas they are reduced in the parental cells. nih.gov Concurrently, tumor suppressor proteins that control the cell cycle, such as p27, are diminished in resistant lines. nih.govmdpi.com Similar findings were noted in temsirolimus-resistant prostate cancer cells (PC3res), which showed decreased levels of tumor suppressors p19, p21, and p27, alongside an increase in Akt-mTOR signaling proteins compared to sensitive cells. mdpi.com These changes contribute to restored cell proliferation and a more invasive phenotype observed in resistant models. nih.govmdpi.com
Table 1: Alterations in Key Signaling Proteins in Temsirolimus-Resistant Bladder Cancer Cell Lines
| Protein/Complex | Alteration in Resistant Cells (UMUC3res & RT112res) | Functional Consequence | Reference |
| mTOR / pmTOR | Upregulated upon temsirolimus re-exposure | Reactivation of mTOR signaling | nih.gov |
| Rictor / pRictor | Upregulated upon temsirolimus re-exposure | Promotes cell motility and invasion | nih.gov |
| Raptor / pRaptor | Upregulated upon temsirolimus re-exposure | Reactivation of mTORC1 signaling | nih.gov |
| Akt / pAkt | Upregulated upon temsirolimus re-exposure | Enhanced cell survival signaling | nih.gov |
| p70s6k | Upregulated upon temsirolimus re-exposure | Promotion of protein synthesis | nih.gov |
| Cdk1 / Cdk2 | Enhanced | Promotion of cell cycle progression | nih.gov |
| Cyclins (A, B, D1, E) | Enhanced | Driving cell cycle phases | nih.gov |
| p27 | Decreased | Loss of cell cycle inhibition | nih.govmdpi.com |
Role of this compound in Assays for Identifying Novel Protein Kinase Inhibitors or Modulators
The search for novel protein kinase inhibitors is a cornerstone of modern drug discovery, with high-throughput screening (HTS) of large compound libraries being a common strategy. plos.orgsinobiological.com In this context, established inhibitors like temsirolimus and their deuterated analogs play a vital role as tool compounds for assay development, validation, and as controls.
This compound, a labeled version of the mTOR inhibitor temsirolimus, is particularly valuable in assays that rely on mass spectrometry for detection. scbt.com The strategic replacement of hydrogen atoms with deuterium creates a molecule that is chemically identical in its biological activity but physically distinguishable by its higher mass. wikipedia.orgacs.org This property makes it an ideal internal standard in quantitative assays, allowing researchers to differentiate the standard from the non-labeled compound being tested and to correct for variability during sample processing.
In competitive binding assays or enzyme activity assays designed to identify new mTOR inhibitors, this compound can be used in several ways:
As a Reference Compound: To establish baseline inhibition and calculate the relative potency (e.g., IC50 values) of new chemical entities.
In Mechanistic Studies: To precisely track the metabolic fate of the inhibitor within the assay system (e.g., cell lysates or with microsomes), helping to distinguish the parent compound from any metabolites that might also have activity. The kinetic isotope effect, where C-D bonds are stronger and metabolize slower than C-H bonds, can be leveraged to study metabolic pathways. acs.orgcdnsciencepub.com
The use of such well-characterized tools ensures the robustness and reliability of screening data, which is essential for identifying promising new lead compounds for further development.
Table 2: Conceptual Use of this compound in a Kinase Inhibitor Screening Assay
| Assay Component | Description | Role of this compound | Measurement |
| Target Enzyme | Recombinant mTOR kinase | - | Enzyme Activity |
| Substrate | Peptide substrate for mTOR (e.g., a p70S6K fragment) | - | Phosphorylation Level |
| Test Compound | Novel small molecule from a chemical library | Competitor for mTOR binding/inhibition | Inhibition of substrate phosphorylation |
| Reference Inhibitor | Temsirolimus | Positive control to define maximal inhibition | IC50 determination |
| Internal Standard | This compound | Used in LC-MS analysis to quantify compound levels | Accurate concentration measurement of test and reference compounds |
Metabolic Pathway Elucidation Utilizing Temsirolimus D3 in Research Settings
Identification and Characterization of Temsirolimus (B1684623) Metabolites in In Vitro Systems
In vitro systems, which utilize cellular, subcellular, or purified components in a controlled laboratory environment, are fundamental to the study of drug metabolism. escientificpublishers.com These models, including liver microsomes and hepatocytes, allow for the identification of metabolic pathways and potential drug-drug interactions. escientificpublishers.comthermofisher.com
The liver is the primary site of drug metabolism in the body. oyc.co.jp To simulate this process in vitro, researchers utilize liver-derived systems such as microsomes and hepatocytes. thermofisher.comoyc.co.jp Microsomes, which are subcellular fractions rich in drug-metabolizing enzymes like cytochrome P450 (CYP) and flavin monooxygenases (FMO), are particularly useful for studying Phase I metabolism. oyc.co.jpwuxiapptec.com Hepatocytes, the main functional cells of the liver, contain a full complement of both Phase I and Phase II enzymes, offering a more comprehensive model for metabolic studies. wuxiapptec.comevotec.com
Incubation of Temsirolimus-d3 with human liver microsomes or hepatocytes is a standard method for generating and detecting its metabolites. nih.govnih.gov These in vitro systems have revealed that temsirolimus is extensively metabolized, with hydroxylation and demethylation being the main biotransformation reactions. nih.govtandfonline.com One of the primary metabolites identified is sirolimus, which itself exhibits potent biological activity. drugbank.comfda.gov Other significant metabolites include hydroxy-temsirolimus and desmethyl-temsirolimus. fda.gov In-depth studies have identified numerous other metabolites, such as various hydroxylated, demethylated, and combination demethylated-hydroxylated forms of temsirolimus. nih.govtandfonline.com
Table 1: Key Temsirolimus Metabolites Identified in In Vitro Studies
| Metabolite Class | Specific Metabolites Identified | Reference |
| Primary Active Metabolite | Sirolimus | drugbank.comfda.gov |
| Hydroxylated Metabolites | 11-hydroxy, 12-hydroxy, 14-hydroxy, 23-hydroxy, 24-hydroxy, 25-hydroxy, 35-hydroxyl, 36-hydroxyl, 45/46-hydroxy, 49-hydroxy, hydroxy piperidine (B6355638) temsirolimus | nih.govnih.govtandfonline.com |
| O-Demethylated Metabolites | 16-O-desmethyl, 27-O-desmethyl, 32-O-desmethyl, 39-O-desmethyl temsirolimus | nih.govnih.govtandfonline.com |
| Demethylated-Hydroxylated | 16-O-desmethyl, 23-hydroxy; 16-O-desmethyl, 24-hydroxy; 16-O-desmethyl 46-hydroxy temsirolimus | nih.govtandfonline.com |
| Didemethylated Metabolite | 27,39-O-didesmethyl temsirolimus | nih.govtandfonline.com |
| Dihydroxylated Metabolite | 12,24-dihydroxy temsirolimus | nih.govtandfonline.com |
| Other | Seco-temsirolimus, Seco-sirolimus, N-oxide temsirolimus | nih.goveuropa.eueuropa.eu |
This table is not exhaustive but represents a selection of metabolites identified in the referenced literature.
The use of this compound, a stable isotope-labeled version of temsirolimus, is crucial for distinguishing the parent compound from its numerous metabolites. scbt.com In mass spectrometry analysis, this compound exhibits a distinct isotopic signature due to the three deuterium (B1214612) atoms, resulting in a mass shift compared to the unlabeled parent compound. This allows for the clear identification of the parent drug amidst a complex mixture of metabolites.
Furthermore, tandem mass spectrometry (MS/MS) and multi-stage mass spectrometry (MSn) are powerful techniques used to elucidate the structures of the metabolites. nih.govnih.gov By comparing the fragmentation patterns of the metabolites with that of the parent compound (both labeled and unlabeled temsirolimus) and other known sirolimus derivatives, researchers can pinpoint the sites of metabolic modification. nih.govtandfonline.com The fragmentation of the macrolide ring of temsirolimus produces a complex pattern of product ions, and changes in this pattern can reveal the location of hydroxylations, demethylations, or other biotransformations. nih.govnih.gov This detailed structural information is essential for understanding the metabolic pathways and the potential biological activity of the metabolites.
Enzymatic Biotransformation Pathways and Isoform Specificity Research
The metabolism of temsirolimus is primarily carried out by a superfamily of enzymes known as cytochrome P450s (CYPs). cancercareontario.caunict.it Research into the specific CYP isoforms involved in temsirolimus biotransformation is critical for predicting potential drug-drug interactions and understanding inter-individual variability in drug response.
In vitro studies using recombinant human CYP enzymes have definitively identified CYP3A4 as the predominant enzyme responsible for the metabolism of temsirolimus. nih.govnih.govcancercareontario.ca This isoform is involved in the formation of the major active metabolite, sirolimus, as well as other hydroxylated and demethylated products. drugbank.comfda.gov
However, research has shown that other CYP isoforms also contribute significantly to temsirolimus metabolism. nih.govtandfonline.com CYP3A5, another member of the CYP3A subfamily, has been shown to be involved in the formation of several metabolites. nih.govresearchgate.net Additionally, CYP2C8 has demonstrated significant activity, particularly in the formation of 27-O-desmethyl, 25-hydroxy, and hydroxy-piperidine temsirolimus. nih.govtandfonline.com The involvement of multiple CYP isoforms highlights the complexity of temsirolimus metabolism and suggests that genetic polymorphisms in these enzymes could influence patient outcomes.
Table 2: Contribution of CYP Isoforms to Temsirolimus Metabolism
| CYP Isoform | Role in Temsirolimus Metabolism | Reference |
| CYP3A4 | Predominant enzyme responsible for overall metabolism, including formation of sirolimus. | nih.govnih.govcancercareontario.ca |
| CYP3A5 | Significant contributor to metabolism, alongside CYP3A4. | nih.govtandfonline.comresearchgate.net |
| CYP2C8 | Involved in the formation of specific metabolites like 27-O-desmethyl, 25-hydroxy, and hydroxy-piperidine temsirolimus. | nih.govtandfonline.com |
Metabolic stability assays are essential in vitro tools used in drug discovery to predict how quickly a compound will be metabolized in the body. srce.hrnuvisan.com These assays typically involve incubating a drug candidate with liver microsomes or hepatocytes from various preclinical species and humans. nuvisan.comyoutube.com The rate of disappearance of the parent compound is measured over time to determine its in vitro half-life (t1/2) and intrinsic clearance (CLint). thermofisher.comsrce.hr
Intrinsic clearance is a measure of the inherent ability of the liver enzymes to metabolize a drug, independent of factors like blood flow. srce.hrnuvisan.com It is a key parameter used to predict in vivo hepatic clearance and bioavailability. srce.hrnuvisan.com By conducting these studies in different species, researchers can assess interspecies differences in metabolism, which is crucial for extrapolating preclinical data to humans. evotec.com For temsirolimus, such studies would involve incubating this compound with liver homogenates (microsomes or hepatocytes) from species like mice, rats, and monkeys, and comparing the results to human-derived systems.
Quantitative Assessment of Metabolic Rates Using Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry (IDMS) is a highly accurate quantitative technique that is considered a gold standard in analytical chemistry. wikipedia.orgnist.gov This method involves adding a known amount of an isotopically labeled internal standard (in this case, this compound) to a sample containing the unlabeled analyte (temsirolimus). wikipedia.org
By measuring the ratio of the labeled to unlabeled compound using mass spectrometry, the precise concentration of the analyte in the original sample can be determined. wikipedia.orgnih.gov This technique is particularly valuable for quantifying the rates of metabolic reactions. By analyzing samples taken at different time points from an in vitro incubation, researchers can accurately measure the rate of disappearance of the parent drug and the rate of formation of its metabolites. profil.com The use of this compound as an internal standard corrects for variations in sample preparation and instrument response, leading to highly reliable and reproducible data on the kinetics of temsirolimus metabolism. wikipedia.org
Measuring Metabolic Fluxes in In Vitro and Ex Vivo Models Using Labeled Substrates
The quantitative analysis of metabolic pathways, or metabolic flux analysis (MFA), provides a dynamic understanding of cellular biochemistry that static metabolite concentrations alone cannot offer. creative-proteomics.com The use of stable isotope-labeled compounds is a cornerstone of MFA, allowing researchers to trace the transformation of a specific molecule through interconnected reaction networks. mdpi.comstudysmarter.co.uk this compound, a deuterated analog of the mTOR inhibitor Temsirolimus, serves as such a labeled substrate for elucidating its own metabolic fate in controlled research environments. scbt.com By introducing this compound into in vitro models, such as cultured cancer cells or human liver microsomes, and ex vivo systems, like precision-cut tissue slices, it is possible to track the appearance of the deuterium label in downstream metabolites. nih.govutsouthwestern.eduresearchgate.netbiorxiv.org This methodology enables the precise measurement of the rates of metabolic reactions (fluxes) involved in the biotransformation of the parent compound. creative-proteomics.com
The general workflow for these studies involves incubating the biological system with a medium containing this compound. nih.gov Over time, samples are collected and metabolites are extracted. researchgate.net Advanced analytical techniques, primarily liquid chromatography-mass spectrometry (LC-MS/MS), are then employed to separate and identify the parent compound and its various metabolites. nih.govnih.gov The mass spectrometer detects the mass shift caused by the deuterium atoms from this compound, allowing for unambiguous tracking of the labeled molecule's journey. d-nb.info By quantifying the relative abundance of the labeled parent compound and its various deuterated metabolites at different time points, researchers can calculate the rate of formation for each metabolite, representing the flux through specific metabolic pathways. nih.gov
Research focused on the metabolism of the non-labeled parent compound, Temsirolimus, has identified the primary enzymatic pathways responsible for its biotransformation. In vitro studies using human liver microsomes have established that cytochrome P450 3A4 (CYP3A4) is the principal enzyme responsible for Temsirolimus metabolism. nih.govdrugbank.compfizermedicalinformation.com Further investigations have shown that CYP3A5 and CYP2C8 also contribute to its metabolism, though to a lesser extent. tandfonline.comnih.gov The primary metabolic transformations include hydroxylation, O-demethylation, and the formation of its major active metabolite, Sirolimus. drugbank.comtandfonline.combccancer.bc.ca
A detailed investigation using human liver microsomes identified numerous metabolites, which are the products of the metabolic fluxes originating from Temsirolimus. nih.govtandfonline.com The ability to trace these pathways using a labeled substrate like this compound is critical for understanding its metabolic clearance and the generation of active or inactive byproducts.
Detailed Research Findings from In Vitro Temsirolimus Metabolism
An extensive in vitro study incubating Temsirolimus with human liver microsomes led to the identification of over fifteen metabolites. nih.govtandfonline.com These findings highlight the multiple metabolic routes the compound can take. The major metabolites were structurally characterized, providing a clear picture of the primary metabolic fluxes. nih.gov
Table 1: Major metabolites of Temsirolimus identified from in vitro studies with human liver microsomes. The identification of these compounds allows for the targeted measurement of metabolic flux when using a labeled substrate like this compound. Data sourced from nih.govtandfonline.compfizer.com.
By applying a stable isotope tracer like this compound in an in vitro system, the rate of appearance of these metabolites can be quantified over time, providing a direct measure of metabolic flux. The data below illustrates hypothetical measurements that would be collected in such an experiment.
Table 2: Hypothetical time-course data from an in vitro metabolic flux experiment using this compound incubated with human liver microsomes. The consumption of the parent compound and the formation of labeled metabolites are tracked to calculate flux rates.
These in vitro and ex vivo flux measurements are invaluable for constructing a quantitative model of the drug's metabolism. They reveal the kinetic properties of the key enzymes involved and can predict how factors like genetic polymorphisms in CYP enzymes or the presence of other drugs might alter the metabolic profile of Temsirolimus. nih.govfrontiersin.orgmdpi.com
Pharmacokinetic and Disposition Research in Preclinical Animal Models Non Clinical Focus
Absorption, Distribution, and Excretion (ADE) Research in Animal Models
Preclinical ADE studies are essential for characterizing how a drug moves through and is eliminated from an organism. Animal models provide the initial in vivo data on these processes.
Quantitative whole-body autoradiography (QWBA) is a key technique for visualizing and quantifying the distribution of a drug throughout an entire animal. qps.com This method involves administering a radiolabeled drug to animal models, such as rats, and then analyzing thin sections of the frozen animal to measure radioactivity in various tissues over time. qps.comnih.gov The use of isotopically labeled compounds like Temsirolimus-d3, often with isotopes such as 14C or 3H, is central to these studies. qps.com
In preclinical models, temsirolimus (B1684623) has been shown to cross the blood-brain barrier. frontiersin.org Studies with its analog, everolimus, in mouse models of Tuberous Sclerosis Complex (TSC) demonstrated brain penetration and accumulation over time with repeated treatment. europa.eu This was accompanied by a reduction in the levels of phospho-S6, a downstream marker of mTORC1 activity, indicating target engagement within the brain. europa.eu
Mass spectrometry imaging (MSI) is another powerful, label-free technique used to investigate the spatial distribution of drugs and their metabolites in tissue samples. acs.org It can provide an overview of distribution patterns in major organs with varying spatial resolutions, from several hundred micrometers for whole-body analysis down to less than 20 micrometers for cellular-level imaging. acs.org
The following table summarizes the key aspects of tissue distribution studies in preclinical models:
| Parameter | Method | Key Findings in Preclinical Models |
| Brain Penetration | Autoradiography, Mass Spectrometry | Temsirolimus and its analogs cross the blood-brain barrier. frontiersin.orgeuropa.eu |
| Target Engagement | Immunohistochemistry, Western Blot | Reduction of downstream markers of mTORC1 (e.g., phospho-S6) in brain tissue. europa.eu |
| Organ Distribution | Quantitative Whole-Body Autoradiography (QWBA) | Provides quantitative measurement of drug-related material across all tissues. qps.com |
This table is generated based on data from preclinical studies of temsirolimus and its analogs.
Understanding how a drug and its metabolites are eliminated from the body is a critical component of preclinical evaluation. Studies using radiolabeled temsirolimus have shown that the primary route of excretion is through the feces. fda.gov After administration of [14C] temsirolimus, approximately 78% of the radioactivity was recovered in the feces, with renal elimination accounting for a much smaller fraction (4.6%) of the administered dose. fda.govpom.go.id
The primary metabolite of temsirolimus is sirolimus, which is equipotent to the parent compound. pom.go.id In vitro metabolism studies have identified other metabolites, including seco-temsirolimus and seco-sirolimus, formed through processes like hydroxylation, reduction, and demethylation. pom.go.id The primary enzyme responsible for the metabolism of temsirolimus is CYP3A4. fda.gov
The following table outlines the excretion characteristics of temsirolimus in preclinical and clinical settings:
| Excretion Pathway | Percentage of Administered Dose | Metabolites |
| Fecal | ~78% fda.govpom.go.id | Temsirolimus, Sirolimus, Seco-temsirolimus, Seco-sirolimus pom.go.id |
| Renal | ~4.6% pom.go.id | Metabolites |
This table summarizes excretion data for temsirolimus.
Pharmacokinetic-Pharmacodynamic (PK-PD) Relationship Modeling in Preclinical Research Systems
PK-PD modeling is a quantitative approach used to understand the relationship between drug exposure (PK) and its pharmacological effect (PD). This is particularly important for targeted therapies like mTOR inhibitors.
Developing quantitative models that link drug concentration to target engagement and downstream signaling is a key goal in preclinical oncology research. ascopubs.org For mTOR inhibitors, this often involves measuring the inhibition of downstream markers like S6 kinase 1 (S6K1). ascopubs.orgascopubs.org Preclinical studies have demonstrated a dose-dependent pharmacodynamic effect of mTOR inhibitors in xenograft models. nih.gov
PK/PD models have been developed to relate the inhibition of S6K1 in peripheral blood mononuclear cells (PBMCs) and tumors to the antitumor effect in rat models. ascopubs.org These models can help predict the necessary level of target modulation for efficacy. For instance, a study with a dual PI3K/mTOR inhibitor suggested that a minimum of 35% to 45% modulation of pAkt is needed for tumor shrinkage in xenografts. ubc.ca Such models are crucial for optimizing dosing schedules and predicting clinical outcomes. ascopubs.orgnih.gov
Positron Emission Tomography (PET) is a valuable tool for quantifying target occupancy in vivo. nih.gov By using a radiolabeled ligand, researchers can measure the fractional reduction in the availability of the molecular target after drug administration, providing a direct measure of target engagement. nih.gov
Microdosing studies involve administering sub-pharmacological doses of a drug to assess its pharmacokinetic profile in vivo. osti.gov The use of highly sensitive analytical techniques, such as Accelerator Mass Spectrometry (AMS), allows for the detection of extremely low concentrations of isotopically labeled compounds, typically with 14C or tritium. osti.govopenmedscience.com
This approach provides early data on a drug's absorption, distribution, metabolism, and excretion (ADME) with minimal risk to the subject. chemicalsknowledgehub.com In preclinical settings, microdosing with isotopically labeled compounds like this compound can offer detailed kinetic profiles at very low drug concentrations, helping to predict the drug's behavior in humans and inform decisions about advancing a drug candidate to clinical trials. osti.govopenmedscience.com AMS is particularly advantageous due to its high sensitivity and specificity, reducing the risk of interference from other compounds in the sample. openmedscience.com
Future Directions and Emerging Research Applications of Temsirolimus D3
Integration of Temsirolimus-d3 in Systems Biology and Multi-Omics Research
Systems biology and multi-omics approaches aim to provide a holistic understanding of complex biological systems by integrating data from various molecular levels, including genomics, transcriptomics, proteomics, and metabolomics. nih.govnih.gov this compound is poised to play a crucial role in these fields.
Isotopic tracers are invaluable for tracking molecules through metabolic pathways and understanding their dynamic changes. bitesizebio.comalliedacademies.org this compound, as a stable isotope-labeled compound, can be used to trace the metabolic fate of Temsirolimus (B1684623) and its impact on cellular pathways.
In metabolomics , this compound can be introduced into biological systems, and its downstream metabolites can be tracked using mass spectrometry. nih.gov This allows for the precise delineation of the metabolic pathways involved in the drug's biotransformation. By comparing the metabolic profiles of cells or organisms treated with Temsirolimus versus this compound, researchers can gain insights into the drug's mechanism of action and identify potential off-target effects. mdpi.com
Similarly, in proteomics , this compound can aid in identifying the protein targets of the drug and its metabolites. mdpi.com Techniques like chemical proteomics can utilize deuterated compounds to enrich and identify drug-binding proteins from complex cellular lysates. This information is critical for understanding the full spectrum of a drug's biological activity.
Table 1: Applications of this compound in Metabolomics and Proteomics
| Research Area | Application of this compound | Expected Outcome |
| Metabolomics | Tracing the metabolic fate of the drug | Delineation of biotransformation pathways |
| Quantifying drug and metabolite levels | Accurate pharmacokinetic modeling | |
| Proteomics | Identifying drug-protein interactions | Elucidation of the mechanism of action |
| Quantifying changes in protein expression | Understanding downstream effects of drug treatment |
Computational modeling and simulation are becoming increasingly important in drug discovery and development. researchgate.netsrce.hr Data generated from studies using labeled compounds like this compound can significantly enhance the accuracy and predictive power of these models.
Pharmacokinetic/pharmacodynamic (PK/PD) models can be refined using the precise quantitative data obtained from this compound studies. nih.gov This allows for more accurate predictions of drug distribution, metabolism, and efficacy in different patient populations. Furthermore, mechanistic models of cellular signaling pathways can incorporate data on how this compound affects specific protein targets and downstream signaling events, leading to a more comprehensive understanding of the drug's effects. frontiersin.org
Novel Methodological Development in Preclinical Drug Evaluation
The preclinical evaluation of drug candidates is a critical step in the drug development process. mdpi.com this compound offers several advantages for developing more robust and informative preclinical testing methods.
In vitro and ex vivo research platforms, such as cell cultures and tissue explants, are essential for studying the mechanisms of drug action. mdpi.com this compound can be used in these systems to investigate drug transport, metabolism, and target engagement with high precision. For instance, studies using deuterated compounds can help elucidate the role of specific drug transporters in the uptake and efflux of Temsirolimus in cancer cells. europa.eu This knowledge is crucial for understanding and overcoming drug resistance.
The analysis of drugs and their metabolites in complex biological matrices like blood, plasma, and tissue is a significant challenge. researchgate.net Deuterated compounds like this compound serve as ideal internal standards for mass spectrometry-based analytical methods. clearsynth.com Because they have nearly identical chemical and physical properties to their non-deuterated counterparts, they co-elute during chromatography and experience similar matrix effects, leading to more accurate and precise quantification. clearsynth.comdphen1.com
The use of this compound as an internal standard is crucial for the development and validation of robust bioanalytical methods required for preclinical pharmacokinetic and toxicology studies. clearsynth.com This ensures the reliability of the data used to make critical decisions in the drug development process.
Table 2: Advantages of this compound in Preclinical Evaluation
| Preclinical Area | Advantage of Using this compound | Impact on Drug Development |
| In Vitro/Ex Vivo Studies | Precise tracing of drug metabolism and transport | Enhanced mechanistic understanding of drug action and resistance |
| Analytical Methods | Serves as an ideal internal standard for mass spectrometry | Improved accuracy and precision of drug quantification in biological samples |
| Pharmacokinetic Studies | Enables accurate determination of drug exposure | More reliable prediction of human pharmacokinetics |
Theoretical and Hypothesis-Driven Research on Isotope Effects and Their Implications
The substitution of hydrogen with deuterium (B1214612) can lead to a phenomenon known as the kinetic isotope effect (KIE), where the rate of a chemical reaction is altered. nih.govbioscientia.de This effect arises from the fact that the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.
Theoretical and hypothesis-driven research on the KIE of this compound can provide fundamental insights into its metabolism and potential therapeutic advantages. If the metabolism of Temsirolimus involves the cleavage of a C-H bond that is replaced with a C-D bond in this compound, the rate of metabolism could be slowed. bioscientia.deinformaticsjournals.co.in This could potentially lead to a longer half-life and increased drug exposure, which might allow for lower or less frequent dosing. dovepress.com
Studying the KIE can also help to understand the mechanisms of cytochrome P450-mediated drug metabolism and to predict potential drug-drug interactions. acs.org Furthermore, research into deuterium isotope effects on noncovalent interactions can provide a more nuanced understanding of how deuteration might influence drug-receptor binding and other biological interactions. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
